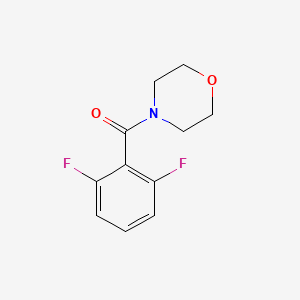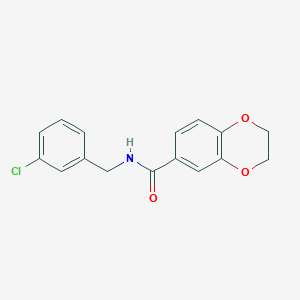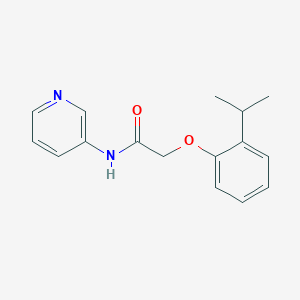
2-(2-isopropylphenoxy)-N-3-pyridinylacetamide
描述
2-(2-isopropylphenoxy)-N-3-pyridinylacetamide, commonly known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of PAK1 (p21-activated kinase). PAK1 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and cytoskeletal remodeling.
科学研究应用
IPA-3 has been used in various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, PAK1 has been shown to be overexpressed in various types of cancer, including breast, prostate, and pancreatic cancer. IPA-3 has been used to selectively inhibit PAK1 activity and inhibit tumor growth in vitro and in vivo. In neurobiology, PAK1 has been shown to play a role in synaptic plasticity and memory formation. IPA-3 has been used to investigate the role of PAK1 in these processes. In cardiovascular research, PAK1 has been shown to play a role in cardiac hypertrophy and heart failure. IPA-3 has been used to investigate the role of PAK1 in these processes.
作用机制
IPA-3 selectively inhibits the activity of PAK1 by binding to the ATP-binding pocket of the kinase domain. This leads to the inhibition of downstream signaling pathways that are activated by PAK1, including the MAPK/ERK and PI3K/Akt pathways. The inhibition of these pathways leads to the inhibition of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, survival, and migration. IPA-3 has also been shown to induce apoptosis in cancer cells. In addition, IPA-3 has been shown to inhibit the formation of actin stress fibers and focal adhesions, which are important for cell migration and invasion.
实验室实验的优点和局限性
One of the advantages of IPA-3 is its selectivity for PAK1, which allows for the specific investigation of PAK1 signaling pathways. However, one limitation of IPA-3 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, IPA-3 has been shown to have off-target effects on other kinases, which can complicate data interpretation.
未来方向
There are several future directions for IPA-3 research, including the investigation of its potential as a therapeutic agent for cancer and other diseases. In addition, further research is needed to understand the mechanisms underlying the off-target effects of IPA-3 on other kinases. Finally, the development of more potent and selective PAK1 inhibitors may lead to new insights into the role of PAK1 in various cellular processes.
属性
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)14-7-3-4-8-15(14)20-11-16(19)18-13-6-5-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMLRJAMVCKBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(propan-2-yl)phenoxy]-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)
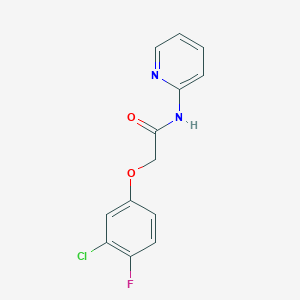
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-(2-thienyl)acetamide](/img/structure/B4181072.png)
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4181078.png)
![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)
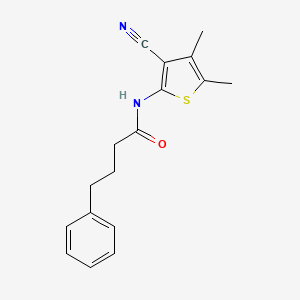

![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)

![3-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181128.png)
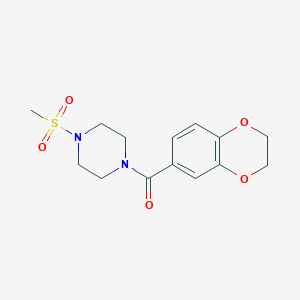
![N-[2-(methylthio)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181148.png)
